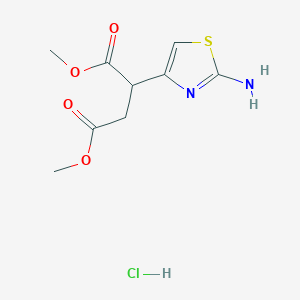

5-(氨甲基)-1,3,4-恶二唑-2-甲酸乙酯三氟乙酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl trifluoroacetate is a chemical compound from the trifluoroacetate group . It’s used as an intermediate in organic synthesis to prepare organic fluorine compounds such as 3-ethyl-1-methylimidazolium trifluoroacetate (EMITA). It’s also used in the synthesis of various pharmaceutically active molecules and agricultural products .

Synthesis Analysis

Ethyl trifluoroacetate can be obtained by reacting 2,4,6-tris-(trifluoromethyl)-1,3,5-triazine with ethanol in the presence of hydrochloric acid . The compound can also be obtained by reacting trifluoroacetic acid or sodium trifluoroacetate with ethanol . Another synthesis method involves using trifluoroacetic acid and ethanol as raw materials, with strong acidic cation exchange resin as a catalyst .Molecular Structure Analysis

The molecular formula of Ethyl trifluoroacetate is C4H5F3O2 . It’s a colorless and odorless liquid that is sparingly soluble in water but miscible with chloroform and methanol .Chemical Reactions Analysis

Ethyl trifluoroacetate is used as an intermediate in organic synthesis to prepare organic fluorine compounds . It’s involved in the syntheses of various pharmaceutically active molecules and agricultural products .Physical And Chemical Properties Analysis

Ethyl trifluoroacetate has a density of 1.1952 g/cm3 at 16.7 °C and a boiling point of 61 °C . It’s a colorless and odorless liquid that is sparingly soluble in water but miscible with chloroform and methanol .科学研究应用

合成和生物活性

从哌嗪-1-甲酸乙酯出发,合成了含有 1,3-恶唑(啶)e、5-硫代-1,2,4-三唑、1,3,4-噻二唑、5-硫代-1,3,4-恶二唑或 1,3-噻唑核的 4-氨基-2-氟苯基哌嗪-1-甲酸乙酯。对合成的化合物进行了抗菌、抗脂肪酶和抗脲酶活性筛选,一些化合物对测试微生物表现出良好至中等的抗菌活性。这项研究突出了这些化合物在开发新型抗菌剂方面的潜力 (Başoğlu 等人,2013)。

反应性和衍生物的合成

通过将氰基乙酰肼与二乙基单亚氨基丙二酸酯缩合,制备了 (5-氰基甲基-1,3,4-恶二唑-2-基)乙酸乙酯。这项研究探讨了该化合物对各种亲电试剂的反应性,展示了其在合成新型有机化合物中的潜力 (Elnagdi 等人,1988)。

抗菌评估

一项研究重点关注利用 1-氨基四唑-5-甲酸乙酯的杂环化合物的抗菌评估。该化合物与水合肼反应生成氨基腙,进一步反应生成 1,3,4-恶二唑-5-硫醇结构。评估了这些结构的抗菌特性,表明这些化合物在抗菌应用中的潜力 (Taha 和 El-Badry,2010)。

作用机制

Target of Action

It’s known that similar compounds are often used in organic synthesis to prepare organic fluorine compounds .

Mode of Action

It’s known that similar compounds, such as ethyl trifluoroacetate, are used as intermediates in organic synthesis to prepare organic fluorine compounds . They are also used in the synthesis of various pharmaceutically active molecules and agricultural products .

Biochemical Pathways

Similar compounds are known to be involved in the synthesis of various pharmaceutically active molecules and agricultural products .

Pharmacokinetics

Similar compounds are known to be sparingly soluble in water but miscible with chloroform and methanol .

Result of Action

Similar compounds are known to be used in the synthesis of various pharmaceutically active molecules and agricultural products .

Action Environment

Similar compounds are known to be sparingly soluble in water but miscible with chloroform and methanol , which suggests that the solvent environment could influence the compound’s action and stability.

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate involves the reaction of ethyl 5-(chloromethyl)-1,3,4-oxadiazole-2-carboxylate with ammonia followed by reaction with 2,2,2-trifluoroacetic acid.", "Starting Materials": [ "Ethyl 5-(chloromethyl)-1,3,4-oxadiazole-2-carboxylate", "Ammonia", "2,2,2-trifluoroacetic acid" ], "Reaction": [ "Step 1: Ethyl 5-(chloromethyl)-1,3,4-oxadiazole-2-carboxylate is reacted with ammonia in ethanol at room temperature for 24 hours to yield Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate.", "Step 2: Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate is then reacted with 2,2,2-trifluoroacetic acid in dichloromethane at room temperature for 24 hours to yield Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate." ] } | |

CAS 编号 |

751479-66-0 |

产品名称 |

Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate |

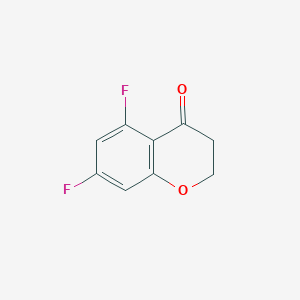

分子式 |

C8H10F3N3O5 |

分子量 |

285.18 g/mol |

IUPAC 名称 |

ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C6H9N3O3.C2HF3O2/c1-2-11-6(10)5-9-8-4(3-7)12-5;3-2(4,5)1(6)7/h2-3,7H2,1H3;(H,6,7) |

InChI 键 |

DWNHEOATMIJKLV-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=NN=C(O1)CN.C(=O)(C(F)(F)F)O |

规范 SMILES |

CCOC(=O)C1=NN=C(O1)CN.C(=O)(C(F)(F)F)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7H-spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one dihydrochloride](/img/structure/B1394128.png)

![[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B1394131.png)